N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O4S2 and its molecular weight is 409.48. The purity is usually 95%.
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Biological Activity
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound with notable potential in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole and Pyridazine Moieties : These heterocyclic rings are known for their diverse biological activities.
- Isosazole Ring : This contributes to the compound's potential interaction with various biological targets.
- Sulfonamide Group : Typically associated with antimicrobial properties.
The molecular formula is C15H16N6O2S with a molecular weight of approximately 376.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate these targets by:
- Inhibiting Enzymatic Activity : Particularly in pathways related to inflammation and cell proliferation.
- Binding to DNA : Similar compounds have shown a propensity to bind within the minor groove of DNA, influencing gene expression and cellular functions .
Antitumor Activity
Recent studies have demonstrated that compounds similar to this sulfonamide exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds were tested on various cancer cell lines, including A549 (lung cancer), showing IC50 values indicating effective inhibition of cell proliferation .
Compound | Cell Line | IC50 Value (μM) | Activity Level |
---|---|---|---|
5 | A549 | 6.26 ± 0.33 | High |
6 | NCI-H358 | 6.48 ± 0.11 | High |
15 | HCC827 | 9.48 ± 1.15 | Moderate |
These results suggest that the compound could serve as a lead structure for developing new antitumor agents.
Antimicrobial Activity
The compound's structural features also imply potential antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria has indicated:
- Effective Inhibition : Compounds derived from similar structures have shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of various thiazole derivatives on lung cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted antitumor efficacy, suggesting paths for further optimization .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of thiazole-containing compounds. The study utilized broth microdilution methods to assess minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited potent antimicrobial activity .
Properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-9-15(26-12(4)18-9)13-5-6-14(22)21(19-13)8-7-17-27(23,24)16-10(2)20-25-11(16)3/h5-6,17H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMWZMLMBOLNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.